Eleutheroside C

Vue d'ensemble

Description

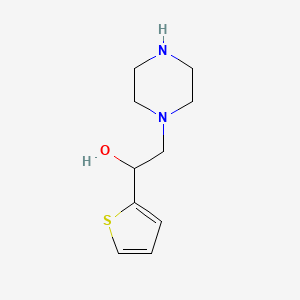

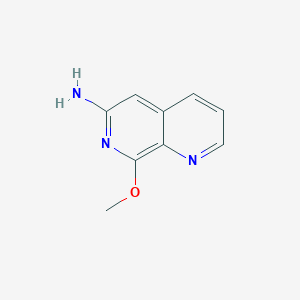

Eleutherosides are a diverse group of chemical compounds isolated from the roots of the herb Eleutherococcus senticosus . Eleutheroside C, also known as Ethyl α-D-galactoside, is a glycoside isolated from the bulbs of Polianthes tuberosa .

Physical And Chemical Properties Analysis

Eleutheroside C has a molecular weight of 208.21 and its molecular formula is C8H16O6 . It appears as a solid, white to off-white substance .

Applications De Recherche Scientifique

Adaptogenic Properties

Eleutheroside C, like other eleutherosides, is known for its adaptogenic properties. Adaptogens are substances that increase the body’s ability to resist the damaging effects of stress and promote or restore normal physiological functioning . This application is significant in the development of stress-relief medications and supplements.

Immunomodulatory Effects

Research has indicated that Eleutheroside C may have immunomodulatory effects. It can potentially improve immune function by modulating the activity of immune cells, which is crucial for developing treatments for immune system disorders .

Antidiabetic Activity

Eleutheroside C has been studied for its antidiabetic activity. It may act as an insulin sensitizer, helping to regulate blood sugar levels, which is vital for creating new therapies for diabetes management .

Anticancer Research

The compound has shown promise in anticancer research. Its ability to inhibit the growth of cancer cells can be leveraged to develop novel anticancer drugs .

Neuroprotective Applications

In the realm of neurology, Eleutheroside C has potential neuroprotective applications. It could be used to develop treatments for neurodegenerative diseases by protecting neuronal cells from damage .

Hepatoprotective Effects

The hepatoprotective effects of Eleutheroside C suggest its use in protecting the liver from toxic substances and could lead to the development of liver-protecting drugs .

Anti-inflammatory Uses

Due to its anti-inflammatory properties, Eleutheroside C can be applied in the treatment of chronic inflammatory diseases, making it a target for anti-inflammatory medications .

Cardiovascular and Cerebrovascular Protection

Lastly, Eleutheroside C has applications in cardiovascular and cerebrovascular protection. It could contribute to treatments that prevent heart and brain diseases related to blood vessels .

Safety and Hazards

Orientations Futures

Future research could focus on studying the enzymes and genes involved in the biosynthesis of eleutherosides, genomics, and proteomics . Cloning of useful genes which are involved in biosynthesis of eleutherosides may contribute in future for higher accumulation of these valuable molecules in transgenic plants as well as in organ cultures .

Mécanisme D'action

Target of Action

Eleutheroside C interacts with several targets, including heat shock protein 90 α family class A member 1 (HSP90AA1) , signal transducer and activator of transcription 3 (STAT3) , vascular endothelial growth factor A (VEGFA) , and matrix metalloproteinase 9 (MMP9) . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, angiogenesis, and tissue remodeling .

Mode of Action

Eleutheroside C interacts with its targets to bring about changes in cellular processes. For instance, it has been shown to stimulate peripheral opioid receptors, resulting in a decrease of plasma glucose in insulin-dependent diabetic rats . It also exerts antifatigue effects by lowering plasma triglycerides, lactate dehydrogenase, and blood urea nitrogen, suggesting a decrease in muscle damage from intense physical exertion .

Biochemical Pathways

Eleutheroside C affects several biochemical pathways. It has been shown to regulate tyrosine metabolism, the oxidation of long-chain saturated fatty acid mitochondria, fatty acid metabolism, methionine metabolism, and sphingolipids metabolism . These pathways are crucial for energy production, lipid metabolism, and cellular signaling .

Pharmacokinetics

Given its liposoluble nature , it is likely to have good bioavailability and can be readily absorbed and distributed in the body

Result of Action

The interaction of Eleutheroside C with its targets and its influence on various biochemical pathways result in several molecular and cellular effects. These include improved stamina by enabling skeletal muscle to better use lipids and spare glycogen, thereby reducing lactic acid buildup and increasing oxygen saturation and blood glucose and free fatty acid availability in situations of heavy exertion . This leads to improved lipid utilization and boosted cardiovascular metabolism .

Action Environment

The action, efficacy, and stability of Eleutheroside C can be influenced by various environmental factors. For instance, the plant’s growth conditions can affect the concentration of Eleutheroside C in the roots and stems . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and light exposure.

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-HNEXDWKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Record name | Eleutheroside C | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879263 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eleutheroside C | |

CAS RN |

18997-88-1 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Eleutheroside C contribute to the therapeutic effects of ASH on MDD?

A1: While the exact mechanisms are still under investigation, research suggests that Eleutheroside C, alongside other bioactive compounds in ASH, may exert its effects through multiple pathways. Network pharmacology analysis combined with hepatic metabolomics data indicates that ASH influences the metabolism of excitatory amino acids like glycine, serine, and threonine, as well as carbohydrate metabolism. [] This is further supported by the strong binding affinity observed between Eleutheroside C and enzymes like DAO (D-amino-acid oxidase), MAOA (Monoamine oxidase A), and MAOB (Monoamine oxidase B), which play crucial roles in neurotransmitter regulation. [] This suggests that Eleutheroside C might contribute to the antidepressant effects of ASH by modulating neurotransmitter levels and influencing energy metabolism in the brain.

Q2: Can you elaborate on the specific targets of Eleutheroside C and their downstream effects?

A2: Research using molecular docking techniques demonstrates that Eleutheroside C exhibits strong binding affinity to several key enzymes involved in neurotransmitter metabolism and energy regulation. [] These targets include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)

![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)

![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)

![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)